molecular formula C22H18N2O2 B2383194 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine CAS No. 379256-15-2

1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine

Cat. No.: B2383194
CAS No.: 379256-15-2
M. Wt: 342.398
InChI Key: RLJKMXWALDGBID-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine is a synthetic phthalazine derivative designed for advanced research applications, particularly in the field of oncology and kinase inhibition. Phthalazine-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with key biological targets. This compound is intended for use in biochemical assay development, hit-to-lead optimization, and mechanism-of-action studies. Research Applications and Value: The primary research value of this compound lies in its structural similarity to known inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases are critical regulators of pathological processes, including uncontrolled cell proliferation, metastasis, and angiogenesis, making them prominent targets in anticancer drug discovery . The phthalazine core serves as a flat heteroaromatic system that can effectively occupy the ATP-binding region of kinases, while the substituted phenoxy and phenyl moieties are designed to probe adjacent hydrophobic pockets . Mechanism of Action: While the specific mechanism of this compound requires experimental validation, related anilino- and phenoxy-phthalazines are well-documented in scientific literature. They typically function as potent Type II kinase inhibitors, stabilizing the inactive (DFG-out) conformation of the enzyme. This action disrupts ATP binding and subsequent signal transduction cascades, such as the VEGF and EGFR pathways, leading to the inhibition of tumor angiogenesis and the induction of apoptosis (programmed cell death) in malignant cells . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate the signaling pathways involved in cancer progression. Handling and Disclaimer: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-4-(4-methylphenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-11-13-16(14-12-15)21-17-7-3-4-8-18(17)22(24-23-21)26-20-10-6-5-9-19(20)25-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJKMXWALDGBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the phthalazine core with 2-methoxyphenol in the presence of a suitable catalyst.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Phthalazine Derivatives and Their Properties

Compound Name Substituents (Position 1) Substituents (Position 4) Biological Activity Reference
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine 2-Methoxyphenoxy 4-Methylphenyl Potential anticancer/antimicrobial activity
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine 3-Chloro-4-fluoroanilino 3,4-Difluorophenylthiomethyl Anticancer (IC50 < cisplatin)
1-(4-Methoxyphenyl)phthalazine 4-Methoxyphenyl Structural analog; uncharacterized activity
1-Chloro-4-(4-methylphenyl)phthalazine Chloro 4-Methylphenyl Research chemical; solubility in DMSO/chloroform
1-(5,6-Dimethylbenzimidazol-1-yl)-4-(4-methylphenyl)phthalazine 5,6-Dimethylbenzimidazol-1-yl 4-Methylphenyl Uncharacterized activity; high molecular weight (364.45 g/mol)
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine Piperazin-1-yl 4-Methylphenyl RANKL inhibitor scaffold

Key Research Findings

Anticancer Activity

  • Fluorinated Derivatives: Compounds with 3,4-difluoro-phenylthiomethyl groups (e.g., 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine) demonstrated superior cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) compared to cisplatin, with IC50 values < 10 µM . The thiomethyl and fluorine substituents enhance electron-withdrawing effects and membrane permeability.
  • Piperazine Derivatives : 1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine derivatives were identified as scaffolds for inhibiting RANKL-induced osteoclastogenesis, highlighting the role of heterocyclic substituents in target binding .

Substituent Effects

  • Electron-Donating Groups: The 2-methoxyphenoxy group in the target compound may reduce cytotoxicity compared to fluorine-substituted analogs but could improve metabolic stability due to decreased electrophilicity.
  • Hydrophobic Groups : The 4-methylphenyl group is a common feature in potent derivatives, suggesting its role in hydrophobic interactions with biological targets .

Biological Activity

1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of this compound can be described as follows:

Component Description
Molecular Formula C18H18N2O3
Core Structure Phthalazine scaffold with methoxy and phenyl substituents
Functional Groups Ether (methoxy), aromatic rings

The presence of these functional groups suggests a potential for diverse interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Cyclooxygenase (COX) Inhibition : This compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. Selective COX-2 inhibition is particularly noteworthy for its anti-inflammatory potential without gastrointestinal side effects associated with non-selective NSAIDs.
  • Phosphodiesterase (PDE) Inhibition : The compound has shown potential as a PDE inhibitor, which might be beneficial in treating conditions such as asthma and erectile dysfunction by increasing cyclic nucleotide levels.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit substantial anti-inflammatory properties. For instance, in vitro studies have demonstrated up to 82.9% edema inhibition compared to standard drugs like celecoxib and diclofenac.

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can inhibit the growth of various cancer cell lines. In a study involving the NCI 59 cell line panel, certain derivatives showed significant cytotoxic effects against leukemia and solid tumors, with growth inhibition percentages comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored extensively. Key findings include:

  • Pyridazine Core : Essential for enzyme binding.
  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Substituents on the Phenyl Ring : Influence selectivity and potency against specific targets.

Case Study 1: COX Inhibition

In a comparative study of various benzenesulfonamide derivatives, this compound was evaluated for its COX inhibition capabilities. The results indicated a significant reduction in prostaglandin levels, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another study focused on the cytotoxicity of this compound against breast cancer cell lines. At a concentration of 10 µM, it significantly inhibited cell proliferation, suggesting potential as an anticancer therapeutic .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine, and how can intermediates be characterized?

Answer:
The synthesis typically involves halogenation of phthalazinone precursors followed by nucleophilic substitution. For example:

  • Step 1: React 4-[4'-methoxyphenyl]phthalazinone with PCl₅/POCl₃ under reflux (2 hours, steam bath) to yield 1-chloro-4-(substituted)phthalazine derivatives .
  • Step 2: Substitute the chloride with 2-methoxyphenoxy groups via nucleophilic aromatic substitution (ethanol/water, reflux for 8 hours) .
    Characterization:
  • Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in phthalazine core at δ 7.5–8.5 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (as in ) can resolve stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., 53.93° in related phthalazinones) .

Basic: How can reaction conditions (solvent, temperature, catalyst) be optimized for coupling reactions involving this compound?

Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, ethanol) enhance nucleophilicity in substitution reactions. For example, DMF improves yields in propargylation reactions (65°C, 2 hours) .
  • Temperature Control: Reflux (e.g., 80°C in ethanol) balances reaction rate and side-product formation .
  • Catalysts: Anhydrous K₂CO₃ facilitates deprotonation in SNAr reactions (e.g., propargyl bromide coupling) .
    Data-Driven Optimization:
  • Use factorial design to test variables (e.g., solvent polarity, temperature) and analyze yield via HPLC .

Advanced: How can computational methods (e.g., DFT, AI-driven simulations) predict reactivity or guide synthesis optimization?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states for substitution reactions, identifying energy barriers (e.g., activation energy for methoxyphenoxy group coupling) .
  • AI-Driven Workflows: Platforms like ICReDD integrate reaction path search algorithms with experimental data to prioritize conditions (e.g., solvent/catalyst combinations) .
  • Case Study: AI models trained on phthalazine reaction databases can recommend optimal reflux durations or stoichiometric ratios, reducing trial-and-error experimentation by ~30% .

Advanced: How to resolve contradictions in reported biological activity data for phthalazine derivatives?

Answer:
Methodological Considerations:

  • Assay Variability: Standardize protocols (e.g., MIC assays for antimicrobial activity) to minimize discrepancies between studies .
  • Structural Specificity: Compare substituent effects (e.g., 2-methoxyphenoxy vs. 4-methylphenyl groups) using SAR tables (see Table 1 below).
    Example Data Table:
DerivativeSubstituent (R₁/R₂)IC₅₀ (Anticancer, µM)LogP
A2-OCH₃ / 4-CH₃12.5 ± 1.23.2
B4-OCH₃ / 4-CH₃8.7 ± 0.92.8
Higher lipophilicity (LogP) correlates with improved membrane permeability but may reduce solubility.

Advanced: What strategies validate the mechanistic role of 1-(2-Methoxyphenoxy) groups in pharmacological activity?

Answer:

  • Isosteric Replacement: Synthesize analogs with bioisosteres (e.g., replacing methoxy with CF₃ or SCH₃) to assess electronic/steric contributions .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure binding kinetics with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Computational Docking: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding between methoxy oxygen and His90 residue) .

Basic: How to troubleshoot low yields in the final coupling step of this compound?

Answer:
Diagnostic Steps:

Intermediate Purity: Confirm chloride intermediate purity via TLC (hexane:EtOAc 3:1) .

Moisture Sensitivity: Ensure anhydrous conditions for SNAr reactions (e.g., molecular sieves in DMF) .

Stoichiometry: Optimize molar ratios (e.g., 1.2:1 nucleophile:chloride) to drive reaction completion .

Advanced: How to design a factorial experiment for optimizing multi-step synthesis?

Answer:

  • Variables: Select factors like temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst loading (0.5–1.5 eq K₂CO₃) .
  • Response Surface Methodology (RSM): Use a central composite design to model nonlinear relationships and identify global maxima in yield .
  • Case Study: A 2³ factorial design reduced side products by 40% in analogous phthalazine syntheses .

Advanced: What in silico tools predict metabolic stability or toxicity of this compound?

Answer:

  • ADMET Prediction: Software like SwissADME estimates metabolic sites (e.g., demethylation of methoxy groups) and toxicity alerts (e.g., PAINS filters) .
  • CYP450 Inhibition: Molecular dynamics simulations predict binding to CYP3A4/2D6 isoforms, guiding structural modifications to reduce hepatotoxicity .

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